2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide
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Overview
Description
2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzenesulfonamide under basic conditions to form the intermediate 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Nitro derivatives and halogenated products.
Scientific Research Applications
2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorinated aromatic rings may interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetamide: Shares the dichlorophenyl group but lacks the sulfonamide moiety.
4-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the dichlorophenyl and acetamide groups.
N-(2,4-Dichlorophenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of the acetamide group.
Uniqueness
2-{N-[(2,4-dichlorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dichlorophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H13Cl3N2O3S |
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Molecular Weight |
407.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-11-3-5-13(6-4-11)24(22,23)20(9-15(19)21)8-10-1-2-12(17)7-14(10)18/h1-7H,8-9H2,(H2,19,21) |
InChI Key |
LRFLHMKANSSBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N)Cl |
Origin of Product |
United States |
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